1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2639441-70-4 |
|---|---|
Molecular Formula |
C7H8ClN3O |
Molecular Weight |
185.61 g/mol |
IUPAC Name |
3-methylbenzotriazol-5-ol;hydrochloride |
InChI |
InChI=1S/C7H7N3O.ClH/c1-10-7-4-5(11)2-3-6(7)8-9-10;/h2-4,11H,1H3;1H |
InChI Key |
TZRCGRGCQOEZIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)O)N=N1.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Methyl 1h 1,2,3 Benzotriazol 6 Ol Hydrochloride
Established and Novel Synthetic Routes to the Core Scaffold
The construction of the 1-methyl-1H-1,2,3-benzotriazol-6-ol core involves the formation of the benzotriazole (B28993) ring system and the regioselective introduction of the methyl group at the N1 position. Various synthetic strategies have been developed for the synthesis of benzotriazoles, ranging from classical cyclization reactions to modern catalytic methods.
Regioselective Functionalization Approaches for Benzotriazoles
A significant challenge in the synthesis of N-substituted benzotriazoles is controlling the regioselectivity of the substitution, as alkylation can occur at the N1, N2, or N3 positions of the triazole ring. The alkylation of 1H-benzotriazole typically results in a mixture of N1 and N2 isomers. Achieving regioselectivity for the N1 isomer, as required for 1-methyl-1H-1,2,3-benzotriazol-6-ol, often necessitates specific synthetic design.
Solvent-free methods using potassium carbonate (K2CO3), silica (B1680970) (SiO2), and tetrabutylammonium (B224687) bromide (TBAB) under microwave or thermal conditions have been developed for the highly regioselective N-alkylation of benzotriazole, favoring the formation of 1-alkyl benzotriazoles in good yields and with short reaction times. gsconlinepress.com Transition-metal catalysis also offers a powerful tool for controlling regioselectivity. For instance, rhodium-catalyzed allylation of 1,2,3-benzotriazoles can be tuned to favor either N1 or N2 substitution by selecting the appropriate ligand. While not a methylation reaction, this principle of ligand-controlled regioselectivity is a key strategy in modern synthetic chemistry.
Catalytic Systems for Efficient Benzotriazole Synthesis, including Click Chemistry
Modern synthetic methods often employ catalytic systems to improve efficiency, yield, and reaction conditions. For the synthesis of the benzotriazole core, several catalytic approaches are applicable.
Palladium Catalysis : Palladium-catalyzed reactions, such as the C-H activation of aryl triazene (B1217601) compounds followed by intramolecular amination, can provide 1-aryl-1H-benzotriazoles at moderate temperatures. organic-chemistry.org Another palladium-catalyzed method involves a 1,7-palladium migration-cyclization-dealkylation sequence that produces benzotriazoles in excellent yields and with high regioselectivity. organic-chemistry.org
Copper Catalysis : Copper-promoted one-pot Sandmeyer-type reactions are also utilized in the synthesis of N-aryltriazoles. organic-chemistry.org
Click Chemistry : The concept of "click chemistry" provides a powerful route for the formation of triazole rings. Specifically, the [3 + 2] cycloaddition of azides with benzynes is a facile and efficient method for creating a wide variety of substituted and functionalized benzotriazoles under mild conditions. organic-chemistry.org This approach is known for its high substrate scope and tolerance of various functional groups.
Table 1: Representative Catalytic Methods for Benzotriazole Synthesis
| Catalytic System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Pd(OAc)₂ | C-H Activation/Intramolecular Amination | Forms 1-aryl-1H-benzotriazoles at moderate temperatures. | organic-chemistry.org |
| Palladium-based catalysts | 1,7-Palladium Migration-Cyclization-Dealkylation | High yields and excellent regioselectivity. | organic-chemistry.org |
| Copper-promoted | One-Pot Sandmeyer-Type Reaction | Efficient for N-aryltriazole synthesis. | organic-chemistry.org |
| None (Benzyne Chemistry) | [3 + 2] Cycloaddition (Click Chemistry) | Mild conditions, broad substrate scope, rapid synthesis. | organic-chemistry.org |
Multi-Step Synthesis Pathways and Key Intermediate Compounds
The synthesis of 1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride is typically achieved through a multi-step pathway. A common and logical route begins with a substituted o-phenylenediamine.
A plausible synthetic route is as follows:
Diazotization : The synthesis often starts with 4-methoxy-1,2-phenylenediamine. This key intermediate undergoes diazotization using sodium nitrite (B80452) in an acidic medium (e.g., acetic acid or hydrochloric acid). The resulting diazonium salt spontaneously cyclizes to form 6-methoxy-1H-benzotriazole.
N-Methylation : The 6-methoxy-1H-benzotriazole is then methylated. To achieve regioselectivity for the N1 position, specific conditions may be required, as discussed previously. Reagents such as methyl iodide or dimethyl sulfate (B86663) are commonly used in the presence of a base.
Demethylation : The methoxy (B1213986) group is subsequently cleaved to yield the free hydroxyl group. This is a standard procedure in organic synthesis, often accomplished using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This step yields 1-methyl-1H-1,2,3-benzotriazol-6-ol.
Salt Formation : Finally, the hydrochloride salt is prepared by treating the synthesized base with hydrochloric acid in a suitable solvent like ethanol (B145695) or isopropanol.
Key intermediates in this pathway include 4-methoxy-1,2-phenylenediamine, 6-methoxy-1H-benzotriazole, and 1-methyl-6-methoxy-1H-benzotriazole.
Derivatization and Analog Generation for Research Exploration
Once the core scaffold of this compound is obtained, its functional groups can be modified to generate a library of analogs for research and drug discovery. The primary sites for derivatization are the hydroxyl group and the benzotriazole ring system itself.
Functionalization of the Hydroxyl Group
The phenolic hydroxyl group at the 6-position is a versatile handle for introducing a variety of substituents. Standard reactions for phenols can be employed to create ethers, esters, and other derivatives.
Etherification : The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (e.g., sodium hydride or potassium carbonate) and then reacted with an alkyl halide.
Esterification : Esters can be formed by reacting the phenol with acyl chlorides or acid anhydrides in the presence of a base. Alternatively, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with activators like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to form esters from carboxylic acids under mild conditions. taylorandfrancis.com
Formation of Benzotriazolyl Alkyl Esters (BAEs) : A novel method involves the reaction of N-acylbenzotriazoles with dichloromethane (B109758) (DCM) to synthesize benzotriazolyl alkyl esters, highlighting the use of DCM as a C-1 surrogate. rsc.org
Table 2: Examples of Hydroxyl Group Functionalization Reactions
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Etherification | Base (e.g., K₂CO₃), Alkyl halide (R-X) | Ether (Ar-O-R) |
| Esterification | Acyl chloride (RCOCl) or Acid anhydride (B1165640) ((RCO)₂O) | Ester (Ar-O-COR) |
| EDC Coupling | Carboxylic acid (RCOOH), EDC, HOBt | Ester (Ar-O-COR) |
Modification of the Benzotriazole Ring System
The benzotriazole ring itself is a robust chemical entity but can be modified under specific conditions. gsconlinepress.com These modifications can alter the electronic properties and spatial arrangement of the molecule.
Substitution on the Benzene (B151609) Ring : The existing substituents on the benzene ring (the hydroxyl group and the triazole system) will direct further electrophilic aromatic substitution. The activating, ortho-, para-directing hydroxyl group would likely direct incoming electrophiles to the 5- and 7-positions. Halogenation or nitration could introduce further diversity to the scaffold. gsconlinepress.com
Denitrogenative Functionalization : The triazole portion of the benzotriazole ring can undergo ring-opening reactions, often with the loss of molecular nitrogen (N₂). These denitrogenative processes can be initiated thermally, photochemically, or through transition-metal catalysis. This strategy allows the benzotriazole moiety to act as a synthon for ortho-amino arenediazoniums, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Click Chemistry for Conjugation : The benzotriazole scaffold can be functionalized with alkyne or azide (B81097) groups, allowing for conjugation with other molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. gsconlinepress.com This is a powerful method for linking the benzotriazole core to other pharmacophores or molecular probes.
Synthesis of Chiral Analogs and Stereochemical Considerations
The synthesis of chiral analogs of this compound is a specialized area of organic chemistry focused on creating enantiomerically pure or enriched forms of the molecule. Chirality, or the "handedness" of a molecule, can significantly influence its biological activity. Therefore, the development of synthetic routes to access specific stereoisomers is of considerable interest. Methodologies for achieving this can be broadly categorized into asymmetric synthesis and chiral resolution.
Asymmetric synthesis aims to directly produce a single enantiomer from a prochiral starting material. One notable approach for the enantioselective N-functionalization of benzotriazoles involves the use of chiral catalysts. For instance, a modified Cinchona alkaloid has been successfully employed as a catalyst in the asymmetric allylic substitution reaction of benzotriazole with Morita-Baylis-Hillman carbonates. researchgate.net This method has demonstrated the potential to afford a variety of N-functionalized benzotriazoles with moderate to good yields and high enantioselectivities, in some cases up to 95% enantiomeric excess (ee). researchgate.net While this specific reaction has not been reported for 1-methyl-1H-1,2,3-benzotriazol-6-ol, the principle could be adapted by utilizing a suitable chiral catalyst to direct the stereoselective N-alkylation or other functionalization at the benzotriazole nitrogen.
Another strategy in asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For benzotriazole derivatives, a chiral auxiliary could be appended to a precursor molecule to influence the stereoselective formation of a chiral center elsewhere in the molecule before the benzotriazole ring is formed or modified.
Chiral resolution, on the other hand, involves the separation of a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers. A common method for chiral resolution is the crystallization of diastereomeric salts. wikipedia.org This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org For a compound like 1-methyl-1H-1,2,3-benzotriazol-6-ol, which has a phenolic hydroxyl group, a chiral acid or base could be used as a resolving agent to form diastereomeric salts that can then be separated.
Kinetic resolution is another powerful technique for separating enantiomers. advanceseng.com This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. advanceseng.com One enantiomer reacts faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer. advanceseng.com This approach could be applied to a racemic mixture of a precursor to 1-methyl-1H-1,2,3-benzotriazol-6-ol, where a chiral catalyst selectively transforms one enantiomer, allowing for the separation of the unreacted enantiomer.
The stereochemical considerations for chiral analogs of 1-methyl-1H-1,2,3-benzotriazol-6-ol would primarily revolve around any stereocenters introduced in the molecule, for instance, on a substituent attached to the benzotriazole ring or the methyl group at the N1 position if it were replaced by a more complex chiral group. The absolute configuration of these stereocenters would be determined using techniques such as X-ray crystallography or by comparison with known chiral standards.
Table 1: Comparison of Chiral Synthesis and Resolution Methods
| Method | Description | Advantages | Disadvantages |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts, reagents, or auxiliaries. nih.gov | High enantiomeric purity, avoids loss of 50% of the material. | Requires development of specific chiral methods, catalysts can be expensive. |
| Crystallization of Diastereomeric Salts | Separation of enantiomers via the formation and crystallization of diastereomeric salts with a chiral resolving agent. wikipedia.org | Well-established and scalable technique. | Trial-and-error process to find a suitable resolving agent, can be labor-intensive. |
| Kinetic Resolution | Separation based on the different reaction rates of enantiomers with a chiral catalyst or reagent. advanceseng.com | Can provide access to both the product and the unreacted enantiomer in high enantiomeric purity. | Maximum theoretical yield for the recovered starting material is 50%. |
Green Chemistry Principles in Synthetic Optimization Research
The application of green chemistry principles to the synthesis of this compound is an important area of research aimed at developing more environmentally benign and sustainable manufacturing processes. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in
One of the key principles of green chemistry is the use of alternative and safer solvents. monash.edu Traditional organic solvents are often volatile, flammable, and toxic. Research into the N-alkylation of benzotriazole has explored solvent-free conditions, which completely eliminate the need for a solvent. gsconlinepress.com For instance, the N-alkylation of benzotriazole has been achieved using a basic ionic liquid, [Bmim]OH, as a catalyst under solvent-free conditions, offering a convenient and efficient procedure. researchgate.net Glycerol (B35011), a biodegradable and non-toxic solvent, has also been investigated as a green reaction medium for the synthesis of N-alkylated benzotriazoles. researchgate.net
The use of alternative energy sources, such as microwave irradiation, is another important aspect of green chemistry. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the preparation of benzotriazole derivatives compared to conventional heating methods. ijpsonline.com This is attributed to the efficient and uniform heating provided by microwaves. A comparative study on the synthesis of benzotriazole derivatives demonstrated that microwave-assisted methods resulted in higher yields in a fraction of the time required for conventional heating. ijpsonline.com
Catalysis plays a crucial role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. The development of reusable catalysts is particularly important for minimizing waste. For the synthesis of benzotriazole derivatives, solid-supported catalysts and recyclable ionic liquids have been explored to facilitate easier separation and reuse of the catalyst, thereby reducing the environmental impact of the process. researchgate.net
Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is another central tenet of green chemistry. Synthetic routes with high atom economy are preferred as they generate less waste. The optimization of the synthesis of this compound would involve selecting reaction pathways that maximize the incorporation of starting material atoms into the final product, such as cycloaddition reactions or one-pot syntheses. For example, a one-pot, three-component synthesis of substituted 1,2,4-triazoles has been achieved under microwave irradiation, demonstrating an efficient and atom-economical approach. rasayanjournal.co.in
The use of renewable feedstocks is a long-term goal of green chemistry. While the synthesis of benzotriazoles typically relies on petroleum-derived starting materials, future research may explore the use of bio-based precursors to further enhance the sustainability of the process.
Table 2: Application of Green Chemistry Principles in Benzotriazole Synthesis
| Green Chemistry Principle | Application in Benzotriazole Synthesis | Research Findings |
| Alternative Solvents | Use of water, ionic liquids, or solvent-free conditions. | N-alkylation of benzotriazole has been successfully performed using glycerol as a recyclable solvent and in the absence of solvent with a basic ionic liquid catalyst. researchgate.net |
| Energy Efficiency | Microwave-assisted synthesis. | Significantly reduced reaction times and increased yields for benzotriazole derivatives compared to conventional heating. ijpsonline.com |
| Catalysis | Use of recyclable and non-toxic catalysts. | Basic ionic liquids have been used as efficient and reusable catalysts for N-alkylation. researchgate.net |
| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. | One-pot, multi-component reactions for the synthesis of related triazole heterocycles have demonstrated high atom economy. rasayanjournal.co.in |
Mechanistic Investigations of 1 Methyl 1h 1,2,3 Benzotriazol 6 Ol Hydrochloride Interactions
Molecular Recognition and Binding Mechanisms in Biological Systems Research (non-clinical)
The benzotriazole (B28993) scaffold is recognized in medicinal chemistry for its wide range of biological activities, which stem from its ability to interact with various biological targets. jocpr.com These interactions are often governed by the principles of molecular recognition, involving hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov The introduction of a methyl group and a hydroxyl group to the benzotriazole core, as in 1-methyl-1H-1,2,3-benzotriazol-6-ol, can significantly influence its electronic properties and steric profile, thereby modulating its binding affinity and selectivity for biological macromolecules.
Studies on Enzyme-Ligand Interactions and Inhibition Mechanisms
Benzotriazole derivatives have been investigated as inhibitors of various enzymes. nih.gov The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, while the benzene (B151609) ring can engage in hydrophobic and π-π stacking interactions with amino acid residues in the enzyme's active site. nih.gov
Research on related benzotriazole compounds has shed light on potential inhibitory mechanisms. For instance, N-alkylation of 4,5,6,7-tetrabromo-1H-benzotriazole has been shown to enhance its inhibitory activity and selectivity towards the helicase activity of the HCV NTPase/helicase. The 2-methyl, 2-ethyl, and 2-propyl derivatives were found to be the most active, with IC50 values of approximately 6.5 microM when DNA was used as a substrate. nih.govresearchgate.net This suggests that the methyl group in 1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride could play a crucial role in its enzymatic interactions.
Furthermore, a study on benzotriazole-based bis-Schiff base derivatives as inhibitors of α-glucosidase revealed that the position and nature of substituents on the benzotriazole scaffold strongly influence the inhibitory activity. mdpi.com This highlights the importance of the specific substitution pattern in this compound for its potential enzyme-ligand interactions. The hydroxyl group could also participate in hydrogen bonding, further anchoring the molecule within the active site of an enzyme.
Metalloenzymes, which contain metal ions in their active sites, are another potential target for benzotriazole derivatives. nih.gov The triazole moiety is known to chelate metal ions, and studies have shown that methylbenzotriazoles can bind to the copper center in superoxide (B77818) dismutase and the cobalt in vitamin B12. This suggests that this compound could potentially inhibit metalloenzymes by coordinating with the active site metal ion. The interaction of such inhibitors often involves the displacement of a water molecule from the metal's coordination sphere. nih.gov
| Compound Class | Target Enzyme | Inhibition Data | Key Findings |
| N-alkylated tetrabromobenzotriazoles | HCV NTPase/helicase | IC50 ≈ 6.5 µM (for 2-methyl derivative) nih.govresearchgate.net | N-alkylation enhances inhibitory activity and selectivity. nih.govresearchgate.net |
| Benzotriazole-based bis-Schiff bases | α-glucosidase | IC50 values in the micromolar range mdpi.com | Substituent position and nature are critical for activity. mdpi.com |
| Methylbenzotriazoles | Superoxide Dismutase, Vitamin B12 | Stability constants: 10¹⁵ (Cu(II)), 10⁸ (Co(III)) | Benzotriazoles can inhibit metalloenzymes via metal chelation. |
Exploration of Receptor-Compound Binding Modalities
The structural features of this compound make it a candidate for interaction with various receptors, including G-protein coupled receptors (GPCRs). The benzotriazole nucleus can serve as a scaffold for designing ligands that bind to these receptors. nih.gov The binding of ligands to GPCRs often occurs in a deep binding pocket within the transmembrane helices. nih.govfrontiersin.org
Studies on 1-alkyl-benzotriazole-5-carboxylic acids have identified them as selective agonists of the human orphan G-protein-coupled receptor GPR109b. nih.gov The selectivity was attributed to the ability of the receptor to tolerate larger ligands due to differences in the amino acid sequence near a key arginine-ligand interaction site. This indicates that the methyl group of this compound could influence its binding selectivity for different receptor subtypes.
Nucleic Acid Interaction Research
Benzotriazole derivatives have been shown to interact with nucleic acids, primarily through intercalation. ias.ac.in This mode of interaction involves the insertion of the planar aromatic ring system of the benzotriazole between the base pairs of the DNA double helix. Such interactions can lead to the formation of a compound-DNA complex, which may interfere with DNA replication and other cellular processes. ias.ac.in
A study on a series of novel benzotriazole derivatives demonstrated that a 2,4-dichlorophenyl substituted derivative could effectively intercalate into calf thymus DNA. ias.ac.in Molecular docking studies suggested that the compound projected into the base pairs of the DNA hexamer duplex, forming two hydrogen bonds with guanine. ias.ac.in This suggests that the planar benzotriazole core of this compound is capable of intercalating into DNA.
The methyl and hydroxyl substituents would likely influence the strength and specificity of this interaction. The methyl group could have steric effects on the intercalation process, while the hydroxyl group could form additional hydrogen bonds with the DNA backbone or bases, further stabilizing the complex. Benzimidazole-triazole hybrids, which are structurally related to benzotriazoles, have also been shown to intercalate into the minor grooves of DNA. nih.gov
Interfacial Adsorption and Surface Interaction Mechanisms
The interaction of benzotriazole derivatives with material surfaces is of great interest, particularly in the context of corrosion inhibition. These molecules can form protective films on metal surfaces, preventing the ingress of corrosive agents.
Investigation of Corrosion Inhibition Mechanisms on Metal Surfaces
Benzotriazole and its derivatives are well-known corrosion inhibitors, especially for copper and its alloys, as well as for steel. researchgate.netresearchgate.net The primary mechanism of inhibition is the formation of a protective film on the metal surface through adsorption. researchgate.net This film acts as a barrier, isolating the metal from the corrosive environment.
The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding). researchgate.net The nitrogen atoms in the triazole ring, with their lone pairs of electrons, can coordinate with metal ions on the surface, leading to the formation of a stable, polymeric complex. researchgate.netnih.gov Quantum chemical studies have shown that the benzene ring and the heteroatoms of the heterocyclic ring are the preferred sites for adsorption on a metal surface. electrochemsci.org
For this compound, the methyl group can enhance the electron-donating ability of the molecule, which in turn can strengthen its adsorption on the metal surface. The hydroxyl group can also participate in the formation of the protective film. Studies on 5-methyl-1H-benzotriazole have shown that it has a higher corrosion inhibition efficiency than unsubstituted benzotriazole. csu.edu.cn
Electrochemical impedance spectroscopy (EIS) is a powerful technique used to study the performance of corrosion inhibitors. osti.govyoutube.com An increase in the charge transfer resistance and a decrease in the double-layer capacitance upon the addition of the inhibitor are indicative of the formation of a protective film on the metal surface. nih.gov
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Inhibition Mechanism |
| 5-methyl-1H-benzotriazole | Copper | HEDP electrolyte + Chloride ions | Higher than BTA csu.edu.cn | Formation of a [Cu(I)Cl(m-BTA)]n polymer film. csu.edu.cn |
| Benzotriazole (BTA) | Carbon Steel | 3.5% NaCl + H₂S | 93 at 5 mmol/L osti.gov | Adsorption and formation of a protective film. osti.gov |
| Benzotriazole derivatives | Mild Steel | Acidic Medium | >95 (for 1-hydroxy methyl benzotriazole) researchgate.net | Mixed-type inhibition. researchgate.net |
Analysis of Adsorption Behavior on Material Surfaces
The adsorption of benzotriazole derivatives on metal surfaces can be described by various adsorption isotherms, such as the Langmuir, Freundlich, and Frumkin isotherms. researchgate.netscilit.com The Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface, is often found to be a good fit for the adsorption of benzotriazoles. researchgate.net
The adsorption process is influenced by the concentration of the inhibitor, the temperature, and the nature of the metal surface and the corrosive medium. The orientation of the adsorbed molecules on the surface can also vary. At low concentrations, benzotriazole molecules may lie flat on the surface, while at higher concentrations, they can adopt a more vertical orientation, forming a denser protective layer. st-andrews.ac.uk
For this compound, the presence of both a methyl and a hydroxyl group would likely lead to a complex adsorption behavior. The interplay between the hydrophobic methyl group and the hydrophilic hydroxyl group could result in specific orientations on the surface, potentially leading to the formation of a highly organized and effective protective film. The adsorption of benzotriazole on copper surfaces has been shown to involve the deprotonation of the molecule and the formation of Cu(I)BTA complexes. st-andrews.ac.uk A similar mechanism could be expected for its derivatives.
Biophysical Characterization of Molecular Interactions
Following an extensive and thorough search of scientific literature and databases, no specific biophysical data corresponding to the molecular interactions of This compound was found. The public domain does not appear to contain research articles, datasets, or detailed findings from biophysical studies—such as binding affinity, thermodynamics, or kinetics—conducted on this specific chemical compound.
Consequently, the generation of detailed research findings and data tables as requested for this section is not possible without the availability of primary research focused on the biophysical characterization of this compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and predict various chemical and physical properties.
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry for studying the electronic structure of molecules. researchgate.netscirp.org It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are employed to optimize molecular geometry and predict a range of properties for benzotriazole (B28993) derivatives, including spectroscopic characteristics, dipole moments, and adsorption behaviors. researchgate.netscirp.orgacs.org
Studies on related benzotriazole structures demonstrate that DFT, often using hybrid functionals like B3LYP with basis sets such as 6-31g(d,p) or 6-31+g(d,p), can elucidate reactivity and stability. researchgate.net For instance, calculations can determine electronic chemical potential (μ) and chemical hardness (η), which are used to calculate global electrophilicity indices (ω). researchgate.net These theoretical parameters often show a strong correlation with experimentally determined reactivity parameters. researchgate.net DFT has also been successfully used to study the adsorption of benzotriazole on surfaces, revealing that the molecule binds strongly to coordinatively unsaturated metal sites, which can be crucial for applications like corrosion inhibition. acs.org
Table 1: Example DFT-Calculated Properties for a Benzotriazole Derivative
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -0.224 eV | Indicates electron-donating ability |
| LUMO Energy | -0.065 eV | Indicates electron-accepting ability |
| Energy Gap (ΔE) | 0.159 eV | Relates to chemical reactivity and stability researchgate.net |
| Dipole Moment | ~3.5 D | Measures molecular polarity |
| Electronegativity (χ) | Calculated from HOMO/LUMO | Describes the power to attract electrons |
| Global Hardness (η) | Calculated from HOMO/LUMO | Measures resistance to charge transfer |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.comlibretexts.org
The energy of the HOMO is related to a molecule's nucleophilicity or electron-donating capability, while the LUMO's energy corresponds to its electrophilicity or electron-accepting nature. youtube.compku.edu.cn The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For large molecular systems, where FMOs can be delocalized, the concept of frontier molecular orbitalets (FMOLs) has been developed to better pinpoint the locality of chemical reactivity. nih.govacs.org In studies of benzotriazole derivatives, FMO analysis helps to understand their interaction mechanisms and predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are used to study the behavior and interactions of molecules over time, providing a dynamic picture of molecular systems.
Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.govnih.gov For a compound like 1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride, MD simulations are invaluable for studying its interaction with a biological target, such as a protein or enzyme. pensoft.net
After an initial binding pose is predicted by molecular docking, an MD simulation is performed to assess the stability of the ligand-protein complex. researchgate.netnih.gov The simulation tracks the trajectory of the complex over a set period (e.g., nanoseconds), providing insights into conformational changes and the persistence of key interactions. nih.gov Analyses such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are performed on the simulation data. A stable RMSD for the ligand and protein backbone suggests a stable binding, while RMSF analysis reveals the flexibility of different parts of the protein upon ligand binding. researchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. currentopinion.be This method is crucial in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target. ijpsjournal.com
The process involves placing the ligand in various conformations and orientations within the receptor's binding site and using a scoring function to estimate the binding energy (or docking score) for each pose. ijpsjournal.com A lower binding energy indicates a more favorable and stable interaction. currentopinion.be Docking studies on various benzotriazole derivatives have been performed against targets like tyrosyl-tRNA synthetase and various kinases, successfully identifying key interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding. researchgate.netnih.govcurrentopinion.be These studies help in understanding the structural basis of a compound's activity and guide the design of more potent derivatives. nih.gov
Table 2: Example Molecular Docking Results for Benzotriazole Derivatives Against a Protein Target
| Compound | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|
| Derivative A | -11.1 | ARG203, TYR92 | Hydrogen Bond, Hydrophobic researchgate.net |
| Derivative B | -10.5 | N352, D533 | Hydrogen Bond nih.gov |
| Derivative C | -9.5 | ALA39, LYS36 | Hydrophobic researchgate.net |
| Derivative D | -8.9 | TYR36, GLY38, ASP40 | Hydrogen Bond currentopinion.be |
| Reference Drug | -9.8 | Multiple | Mixed |
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The various conformations of a molecule have different potential energies, and exploring the energy landscape helps identify the most stable, low-energy conformations.
For a molecule with rotatable bonds, like the side chain attached to the benzotriazole core, multiple conformations are possible. Understanding the preferred conformation is essential, as the three-dimensional shape of a molecule dictates how it fits into a receptor's binding site. nih.gov Computational methods can systematically rotate bonds and calculate the energy of each resulting conformer to map the potential energy surface. This analysis reveals the global minimum energy conformation as well as other low-energy, accessible conformations that may be relevant for biological activity. Structural studies, such as X-ray crystallography, on related benzotriazole derivatives have confirmed specific conformations, for instance, showing the dihedral angle between the phenyl ring and the benzotriazole system. nih.govresearchgate.net
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Model Development
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov For benzotriazole derivatives, including this compound, these models are instrumental in predicting their therapeutic potential and understanding their mechanism of action at a molecular level.
Predictive Modeling for Biological Activities (mechanistic focus)
QSAR models have been successfully developed to predict the biological activities of benzotriazole derivatives across various therapeutic targets. These models provide insights into the structural features essential for a compound's potency and its mechanism of action.
One area of focus has been the development of benzotriazoles as antiproliferative agents targeting histone deacetylase (HDAC). oregonstate.eduresearchgate.net Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to elucidate the structural requirements for HDAC inhibition. oregonstate.edu These models have demonstrated high statistical significance and good predictive ability, offering valuable information on how structural characteristics influence inhibitory potency. oregonstate.edu
Another significant application of QSAR in the context of benzotriazoles is the identification of inhibitors for the 3CL Protease of the SARS-CoV. tandfonline.com Both 2D and 3D-QSAR models have been developed for benzotriazole-based inhibitors, showing good predictive capability. tandfonline.com Molecular docking studies integrated with these QSAR models have revealed specific interactions with key amino acid residues like Glu 166 and Cys 145 in the active site of the protease, providing a clear mechanistic basis for their inhibitory activity. tandfonline.com
Furthermore, 3D-QSAR studies have been conducted on benzotriazol-1-yl carboxamide derivatives as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in various neurological and inflammatory disorders. nih.gov These models help in understanding the spatial arrangement of structural features that affect MAGL inhibition and guide the design of more potent inhibitors. nih.gov The insights gained from such models are crucial for the targeted design of novel benzotriazole compounds with enhanced biological activity.
The predictive power of these QSAR models is summarized in the following table, showcasing their statistical robustness.
| Model Type | Target | q² | r² | r²_pred |
| CoMFA | HDAC | 0.647 | 0.968 | 0.687 |
| CoMSIA | HDAC | 0.685 | 0.928 | 0.555 |
q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; r²_pred: predictive correlation coefficient for an external test set.
Computational Descriptors and Statistical Methodologies in Model Construction
The construction of robust QSAR/QSPR models relies on the careful selection of computational descriptors and appropriate statistical methods. nih.govunipd.it
Computational Descriptors:
A variety of descriptors are used to numerically represent the chemical structure of benzotriazole derivatives. These can be broadly categorized as:
1D and 2D Descriptors: These include physicochemical properties like molecular weight, logP (lipophilicity), and topological indices that describe molecular branching and connectivity. researchgate.net
3D Descriptors: These descriptors capture the three-dimensional arrangement of a molecule. In methods like CoMFA and CoMSIA, the molecule is placed in a 3D grid, and steric and electrostatic fields are calculated at each grid point. oregonstate.eduresearchgate.net These field values serve as the descriptors.
Statistical Methodologies:
The relationship between the calculated descriptors and the biological activity or property is established using various statistical techniques. ijsdr.org
Multiple Linear Regression (MLR): This method is used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (descriptors). ijsdr.org
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them, which is often the case in 3D-QSAR studies. ijsdr.org It is the statistical method of choice for CoMFA and CoMSIA.
Cross-Validation: To assess the predictive power and robustness of a QSAR model, internal and external validation techniques are employed. ijsdr.org A common internal validation method is leave-one-out cross-validation, which results in a cross-validated correlation coefficient (q²). ijsdr.org External validation involves using the model to predict the activity of a set of compounds that were not used in the model's development. ijsdr.org
The development of QSAR and QSPR models for benzotriazole derivatives is a powerful approach in modern drug discovery, enabling the prediction of biological activity and guiding the synthesis of new, more potent compounds.
Structure Activity Relationship Sar Studies of 1 Methyl 1h 1,2,3 Benzotriazol 6 Ol Hydrochloride Analogs
Elucidation of Key Structural Features for Modulating Research Activities
SAR studies have identified several crucial structural components of benzotriazole (B28993) analogs that are fundamental to their activity. The core benzotriazole nucleus, consisting of fused benzene (B151609) and triazole rings, is itself a primary determinant of the molecule's biological behavior. nih.govnih.gov
Key features that modulate activity include:
The Benzotriazole Core: This bicyclic scaffold is frequently used in drug design due to its wide range of biological properties. mdpi.com The conjugated benzene ring component can participate in stacking interactions with various enzymes and receptors. nih.gov
Nitrogen Substitution Position: The position of substitution on the triazole ring is critical. In preliminary studies, 1-substituted benzotriazole derivatives were found to be more active than their 2-benzotriazolyl isomer counterparts. nih.gov This highlights the regiochemical importance of the substituent attached to the triazole nitrogen.
The Triazole Moiety: The nitrogen atoms within the triazole ring are key to its function. For instance, the basic nitrogen atom at position 3 of a triazole moiety can be essential for forming a bond with the iron of a CYP51 heme group, a crucial interaction for certain enzymatic inhibition mechanisms. nih.gov
Substituents on the Benzene Ring: The nature and position of substituents on the carbocyclic ring significantly influence the molecule's properties. For example, the hydroxyl group in 1-methyl-1H-1,2,3-benzotriazol-6-ol provides a site for potential hydrogen bonding, which can be a critical factor in molecular recognition at a target site.
| Structural Feature | Significance in Research Activities | Source |
|---|---|---|
| Benzotriazole Nucleus | Acts as a versatile core scaffold for designing bioactive compounds; the benzene portion allows for π–π stacking interactions. | gsconlinepress.comnih.gov |
| N1 vs. N2 Substitution | N1-substituted isomers have demonstrated higher activity in some non-clinical models compared to N2-isomers. | nih.gov |
| Triazole Ring Nitrogens | Can act as key interaction points, such as coordinating with metal ions (e.g., iron) in enzyme active sites. | nih.gov |
| Benzene Ring Substituents (e.g., -OH) | Modulate electronic properties and provide sites for specific molecular interactions like hydrogen bonding. | N/A |
Impact of Substituent Variation on Mechanistic Outcomes (non-clinical)
Varying the substituents on the benzotriazole scaffold allows for the fine-tuning of a compound's activity and provides insight into its mechanism of action. Non-clinical studies have shown that even minor chemical alterations can lead to significant changes in biological or chemical effects.
For example, the introduction of a simple chloro group at the 6-position of the benzotriazole ring produced a compound with micromolar activity against Entamoeba histolytica. nih.gov In another study, functionalizing benzotriazole derivatives with halogens or alkyl groups was shown to disrupt bacterial cell membranes, leading to cell lysis. gsconlinepress.com The impact of substitution is not limited to the core nucleus. In a series of analogs with a linked piperidine (B6355638) cycle, the introduction of a bulky isopropyl group increased antibacterial activity against Bacillus subtilis. nih.gov
The electronic properties of substituents are also a major factor. Studies on analogous heterocyclic systems have demonstrated that electronegative, electron-withdrawing groups in specific positions can increase potency. nih.gov Conversely, both strongly electron-donating and electron-withdrawing substituents have been shown to be more effective than neutral substituents in lowering the energy requirements for certain chemical transformations. nih.gov A systematic analysis of substitutions on a benzylamine (B48309) side chain of a benzotriazole analog revealed that replacing an amine group with a p-chlorobenzoyl group significantly increased antiviral activity against Coxsackievirus B5, reducing the EC50 value from 52 µM to 9 µM. mdpi.com
| Core Structure | Substituent/Modification | Observed Mechanistic Outcome/Activity Change | Source |
|---|---|---|---|
| 1H-Benzotriazole | 6-chloro group | Activity against Entamoeba histolytica. | nih.gov |
| Benzotriazole Derivative | Halogen or alkyl groups | Disruption of bacterial cell membranes. | gsconlinepress.com |
| Benzotriazole-piperidine conjugate | Isopropyl group on piperidine ring | Increased antibacterial activity against B. subtilis. | nih.gov |
| 4,5-dichloro-benzotriazole with benzylamine side chain | p-chlorobenzoyl group on side chain | Increased antiviral activity against Coxsackievirus B5. | mdpi.com |
Stereochemical Influences on Molecular Interactions
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its interaction with chiral biological targets like enzymes and receptors. While the specific stereochemical influences for 1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride are not detailed in the available literature, research on its analogs underscores the importance of 3D structure.
The synthesis of analogs often takes stereochemistry into consideration. For example, some synthetic routes intentionally use chiral starting materials, such as (S)-(-) ethyl lactate, to introduce a specific chirality into the final molecule, with the goal of achieving selective interactions with a biological target. frontiersin.org The outcomes of chemical reactions can also be stereospecific; in one study, a Knoevenagel condensation used to synthesize a series of benzotriazole derivatives resulted predominantly in the formation of E-isomers, with only a few reactions producing a mixture of E/Z-isomers. nih.gov This stereoselectivity in synthesis suggests that the resulting specific geometry is important for the intended research activity.
Molecular interactions themselves are inherently three-dimensional. The benzotriazole scaffold is essentially planar, and this planarity can facilitate π–π stacking interactions between the fused benzene ring and aromatic residues in a target's binding site. researchgate.netnih.gov The specific spatial orientation of substituents relative to this plane will dictate how they fit into a binding pocket and whether they can form productive interactions, such as hydrogen bonds or hydrophobic contacts. Therefore, controlling the stereochemistry of substituents is a key strategy in designing analogs with optimized molecular interactions.
| Stereochemical Concept | Relevance to Molecular Interactions of Analogs | Source |
|---|---|---|
| Chirality | Introduction of chiral centers (e.g., from chiral starting materials) aims to create stereospecific interactions with biological targets. | frontiersin.org |
| Geometric Isomerism (E/Z) | The specific geometric arrangement of atoms around a double bond can determine the overall shape of the molecule and its ability to fit into a binding site. | nih.gov |
| Molecular Planarity | The planarity of the benzotriazole ring system facilitates stacking interactions with biological macromolecules. | researchgate.netnih.gov |
Advanced Analytical Methodologies for Research on 1 Methyl 1h 1,2,3 Benzotriazol 6 Ol Hydrochloride
Spectroscopic Techniques for Elucidating Complex Structures and Purity Assessment in Research
Spectroscopic methods are indispensable for probing the molecular structure and assessing the purity of 1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride. Each technique provides unique insights into the compound's architecture and composition.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected chemical shifts would be influenced by the aromatic benzotriazole (B28993) core, the methyl group, the hydroxyl group, and the hydrochloride salt form. The acidic proton of the hydroxyl group and the proton associated with the hydrochloride may be observable, potentially broadened by exchange.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shifts of the carbons in the benzene (B151609) ring are influenced by the hydroxyl and triazole substituents. The methyl carbon attached to the nitrogen atom would have a characteristic chemical shift.
Expected NMR Data: While specific experimental data for this exact compound is not widely published, a hypothetical set of NMR data based on similar benzotriazole structures is presented below. These values are estimates and would require experimental verification.
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |
| Chemical Shift (δ, ppm) | Assignment |
| ~10.5 (br s, 1H) | -OH |
| ~8.0 (d, 1H) | Ar-H |
| ~7.8 (s, 1H) | Ar-H |
| ~7.5 (d, 1H) | Ar-H |
| ~4.2 (s, 3H) | N-CH₃ |
Note: The presence of the hydrochloride salt may cause slight shifts in the observed values.
Advanced Mass Spectrometry for Metabolite and Degradant Profiling in Research
Advanced mass spectrometry (MS) techniques, such as electrospray ionization (ESI) coupled with high-resolution mass analyzers (e.g., Orbitrap, TOF), are critical for determining the accurate mass of the parent ion and for identifying potential metabolites and degradation products.
The high-resolution mass spectrum of 1-methyl-1H-1,2,3-benzotriazol-6-ol would provide its exact molecular weight, allowing for the confirmation of its elemental composition. The fragmentation pattern observed in tandem MS (MS/MS) experiments can be used to elucidate the structure of the molecule. Common fragmentation pathways for benzotriazoles involve the loss of N₂.
In the context of metabolite and degradant profiling, MS is used to identify products formed through biological or environmental degradation processes. For instance, studies on related benzotriazoles have identified hydroxylation and alkylation as common transformation pathways nih.gov. Potential degradation products of 1-methyl-1H-1,2,3-benzotriazol-6-ol could include further hydroxylated species or products of ring opening.
Expected Mass Spectrometry Data:
| Technique | Observation | Interpretation |
| HRMS (ESI+) | [M+H]⁺ ion with high mass accuracy | Confirms molecular formula (C₇H₈N₃O⁺) |
| MS/MS | Fragmentation ions | Structural confirmation, e.g., loss of N₂ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretch associated with the hydrochloride, C-H stretches of the aromatic ring and methyl group, C=C and C=N stretches of the aromatic and triazole rings, and C-O bending.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzotriazole ring system is a chromophore that absorbs UV light. The position of the absorption maxima (λ_max) can be influenced by the substituents on the ring and the solvent. The UV-Vis spectrum is useful for quantitative analysis and for monitoring reactions. For related benzotriazoles, absorption maxima are typically observed in the UV region researchgate.net.
Expected Spectroscopic Data:
| IR Spectroscopy | UV-Vis Spectroscopy |
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 (broad) | O-H stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1620-1580 | C=C aromatic stretch |
| ~1500-1400 | N=N stretch |
Chromatographic Method Development for Purity and Mixture Analysis in Research
Chromatographic techniques are essential for separating the target compound from impurities and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) Method Optimization
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purity assessment and quantitative analysis of this compound. The development of a robust HPLC method is crucial for quality control in research and synthesis.
Method Optimization: A reversed-phase HPLC method would likely be suitable for this polar compound. Optimization would involve selecting an appropriate C18 or similar column and adjusting the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) and pH to achieve good peak shape and resolution from any impurities. The addition of an acidic modifier, such as formic acid or trifluoroacetic acid, to the mobile phase is common for improving the chromatography of basic compounds. Detection is typically performed using a UV detector set at one of the compound's absorption maxima.
Purity Analysis: An optimized HPLC method can be used to determine the purity of a sample by integrating the area of the main peak and any impurity peaks. The relative peak areas can be used to estimate the percentage purity.
Hypothetical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
This method would be expected to provide a sharp, well-defined peak for this compound, allowing for its separation from starting materials, by-products, and degradation products.
Chiral Separation Techniques for Enantiomer Purity in Research
Chirality plays a pivotal role in the pharmacological and toxicological profiles of many compounds. Although 1-methyl-1H-1,2,3-benzotriazol-6-ol itself is not chiral, derivatives or related compounds in research may be. In such cases, the ability to separate and quantify enantiomers is critical. Chiral separation techniques are designed to differentiate between enantiomers, which have nearly identical physical and chemical properties in an achiral environment. nih.govnih.gov The most common and powerful methods for chiral separation in a research setting are chromatographic and electrophoretic techniques. nih.govwvu.educsfarmacie.cz
High-Performance Liquid Chromatography (HPLC) is a widely used technique for enantiomeric separation. nih.govcsfarmacie.cz This is typically achieved through the use of a chiral stationary phase (CSP). wvu.educsfarmacie.cz CSPs are designed with a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation. wvu.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and have been successfully used for the separation of a wide range of racemic compounds. vt.edu For benzotriazole-related structures, the choice of CSP and the mobile phase composition, often a mixture of a nonpolar solvent like hexane (B92381) with an alcohol modifier such as 2-propanol, are critical for achieving optimal separation. csfarmacie.czvt.edu
Capillary Electrophoresis (CE) has also emerged as a powerful tool for chiral separations, offering high separation efficiency and rapid analysis times. nih.gov In CE, a chiral selector, often a cyclodextrin (B1172386) derivative, is added to the running buffer. nih.gov The differential interaction of each enantiomer with the chiral selector results in different electrophoretic mobilities, enabling their separation. wvu.edu
The selection of the appropriate chiral separation technique depends on the specific properties of the compound of interest and the research objectives. Method development often involves screening various chiral stationary phases or selectors and optimizing the chromatographic or electrophoretic conditions to achieve baseline separation of the enantiomers.
Interactive Data Table: Comparison of Chiral Separation Techniques
| Technique | Principle | Common Chiral Selectors | Advantages |
| Chiral HPLC | Differential partitioning between a mobile phase and a chiral stationary phase. | Polysaccharide derivatives (cellulose, amylose), Pirkle-type phases, cyclodextrins. csfarmacie.czvt.edu | Widely applicable, scalable for preparative separations. csfarmacie.cz |
| Chiral GC | Differential partitioning between a mobile phase and a chiral stationary phase in a capillary column. | Cyclodextrin derivatives. | High resolution for volatile compounds. wvu.edu |
| Chiral SFC | Utilizes supercritical fluid as the mobile phase with a chiral stationary phase. | Similar to HPLC. nih.gov | Fast separations, reduced solvent consumption. nih.gov |
| Chiral CE | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the buffer. | Cyclodextrins, crown ethers, chiral surfactants. nih.gov | High efficiency, small sample volume, rapid analysis. nih.gov |
Hyphenated Analytical Techniques in Complex Research Sample Matrices
In many research scenarios, this compound may be present in complex matrices such as biological fluids, environmental samples, or reaction mixtures. Hyphenated analytical techniques, which couple a separation technique with a detection technique, are indispensable for the analysis of such samples. nih.govjournalijsra.comijnrd.org This approach combines the separation power of chromatography with the identification capabilities of spectroscopy. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used hyphenated technique for the analysis of non-volatile and thermally labile compounds like many benzotriazole derivatives. nih.govnih.goviosrjournals.org In LC-MS, the effluent from an HPLC system is introduced into the ion source of a mass spectrometer. The mass spectrometer then separates ions based on their mass-to-charge ratio, providing molecular weight and structural information. iosrjournals.org Tandem mass spectrometry (MS/MS) can be used for further structural elucidation and to enhance selectivity and sensitivity in complex matrices. nih.govnih.gov For instance, LC-MS/MS methods have been developed for the quantitation of phenolic benzotriazoles in plasma, demonstrating the technique's suitability for bioanalytical applications. nih.gov These methods often involve a sample preparation step, such as solid-phase extraction (SPE), to remove interferences before analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust hyphenated technique, particularly well-suited for volatile and thermally stable compounds. nih.goviosrjournals.orgscispace.com For some benzotriazole derivatives, derivatization may be necessary to increase their volatility and thermal stability for GC analysis. researchgate.net GC-MS offers excellent chromatographic resolution, which is beneficial for separating isomers. scispace.comresearchgate.net The mass spectra obtained from GC-MS provide valuable information for compound identification. iosrjournals.org This technique has been successfully applied to the determination of benzotriazole derivatives in various environmental and biological samples. scispace.comnih.gov
The choice between LC-MS and GC-MS depends on the physicochemical properties of the analyte, such as its polarity, volatility, and thermal stability. Both techniques offer high sensitivity and selectivity, making them essential tools for the detailed investigation of this compound in complex research settings.
Interactive Data Table: Overview of Hyphenated Techniques for Benzotriazole Analysis
| Technique | Separation Method | Detection Method | Typical Analytes | Key Research Findings |
| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Phenolic benzotriazoles, polar derivatives. nih.govnih.gov | Suitable for quantitation in biological fluids like plasma with high accuracy and precision. nih.govresearchgate.net |
| GC-MS | Gas Chromatography | Mass Spectrometry | Volatile and semi-volatile benzotriazoles, may require derivatization. scispace.comresearchgate.net | Provides good separation of isomers and is effective for analyzing environmental samples. scispace.comresearchgate.net |
| LC-HR-MS/MS | Liquid Chromatography | High-Resolution Tandem Mass Spectrometry | Benzotriazoles and their transformation products. acs.org | Enables the identification of unknown metabolites and degradation products in environmental and biological systems. acs.org |
Role of 1 Methyl 1h 1,2,3 Benzotriazol 6 Ol Hydrochloride in Emerging Chemical and Biological Research
Application as a Scaffold or Precursor in Complex Organic Synthesis
While direct evidence for the use of 1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride as a scaffold is not extensively documented in dedicated studies, its structural components suggest a high potential for such applications. The benzotriazole (B28993) moiety is a well-established synthetic auxiliary in organic chemistry. nih.gov A closely related compound, (+)-6-(4-chlorophenyl)hydrazinomethyl!-1-methyl-1H-benzotriazole monohydrochloride, has been documented as an intermediate in the synthesis of more complex molecules, highlighting the utility of the 1-methyl-1H-benzotriazole core in building sophisticated chemical structures. google.com This suggests that this compound could similarly serve as a valuable starting material or intermediate for the synthesis of a variety of organic compounds.
The general class of benzotriazole derivatives is widely used in the synthesis of heterocyclic compounds and in the development of new pharmaceuticals. nih.gov They can be functionalized at various positions, allowing for the creation of diverse molecular architectures.
| Benzotriazole Derivative | Role in Synthesis | Reference |
|---|---|---|
| (+)-6-(4-chlorophenyl)hydrazinomethyl!-1-methyl-1H-benzotriazole monohydrochloride | Intermediate | google.com |
| 1H-Benzotriazole | Precursor for N-acylbenzotriazoles | gsconlinepress.com |
| 1-(Chloromethyl)benzotriazole | Used to synthesize other derivatives like 1-(mercaptomethyl)benzotriazole | nih.gov |
Exploration as a Chemical Probe in Mechanistic Biological Research
There is no specific information available in the reviewed literature regarding the use of this compound as a chemical probe in mechanistic biological research. However, the broader family of benzotriazole derivatives has been investigated for a wide range of biological activities, including antimicrobial, antiprotozoal, and antiviral properties. nih.gov Compounds with such defined biological effects are often candidates for development into chemical probes to investigate biological pathways. For instance, some benzotriazole derivatives have shown inhibitory activity against certain enzymes, which is a key characteristic of a chemical probe.
Potential Contributions to Ligand Design and Catalyst Development
No specific studies on the application of this compound in ligand design and catalyst development were identified. The benzotriazole core, with its nitrogen atoms, has the potential to coordinate with metal centers, a fundamental property for ligand development. Benzotriazole-based compounds have been used in the development of coordination polymers and organometallic frameworks. nih.gov The suitability of this compound for these applications would depend on its electronic and steric properties, which have not been detailed in the available literature.
Investigation in Materials Science Research
Specific research on the investigation of this compound in materials science, such as in functional coatings or sensors, is not present in the available literature. Generally, benzotriazole and its derivatives are well-known as effective corrosion inhibitors, particularly for copper and its alloys, due to their ability to form a protective film on the metal surface. Some derivatives are also used as UV stabilizers in plastics. mdpi.com These established applications of the benzotriazole family suggest that this compound could potentially be explored for similar functions in materials science, although specific research to validate this is currently lacking.
| Application Area | Function of Benzotriazole Derivative | Reference |
|---|---|---|
| Corrosion Inhibition | Forms a protective layer on metal surfaces | |
| UV Stabilization | Acts as a UV absorber in plastics | mdpi.com |
Future Perspectives and Research Directions for 1 Methyl 1h 1,2,3 Benzotriazol 6 Ol Hydrochloride
Leveraging Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification of novel compounds and optimizing existing ones. nih.gov For benzotriazole (B28993) derivatives, these computational tools offer a pathway to rapidly explore vast chemical spaces and predict molecular properties, thereby reducing the time and cost associated with traditional laboratory screening.
One of the most established computational methods is the Quantitative Structure-Activity Relationship (QSAR) model. Both 2D and 3D-QSAR models have been successfully developed for various benzotriazole derivatives to predict their biological activities, including antiproliferative and enzyme inhibitory effects. nih.govresearchgate.net These models analyze how different structural features of a molecule influence its activity. For instance, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide detailed 3D contour maps that highlight which regions of the molecule are critical for its biological function. nih.gov Such models could be applied to 1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride to predict its activity against various targets and guide the design of more potent analogs.
Beyond predictive modeling, generative AI offers a powerful tool for de novo drug design. These AI systems can generate entirely novel molecular structures with desired chemical and biological profiles. nih.govnih.gov By training a generative model on known bioactive benzotriazoles, researchers could produce new scaffolds that retain the core benzotriazole structure of this compound but possess optimized properties, such as improved target affinity or better pharmacokinetic profiles. This approach allows for the exploration of innovative chemical matter that might not be conceived through traditional medicinal chemistry intuition.
Table 1: Applications of AI/ML in Benzotriazole Research
| AI/ML Technique | Application | Potential for this compound |
| 2D/3D-QSAR | Predict biological activity based on molecular structure; identify key structural features for activity. nih.govresearchgate.net | Predict potential therapeutic activities and guide structural modifications to enhance potency. |
| Molecular Docking | Simulate the binding of a molecule to a biological target (e.g., an enzyme) to predict binding affinity and mode. researchgate.net | Identify potential protein targets and understand the molecular basis of its biological effects. |
| Generative Models | Design novel molecules from scratch with optimized properties. nih.gov | Create new derivatives with improved efficacy or pharmacokinetic profiles based on its core structure. |
| ADME Prediction | Predict the Absorption, Distribution, Metabolism, and Excretion properties of a compound. researchgate.net | Evaluate the drug-likeness of the compound and its potential derivatives early in the research process. |
Designing Novel Derivatives for Specific Research Targets
The benzotriazole nucleus is a privileged scaffold in medicinal chemistry, meaning it is a core structure that can be readily modified to interact with a wide range of biological targets. researchgate.netgsconlinepress.com Research has demonstrated that synthesizing derivatives from the benzotriazole core can yield compounds with potent and specific activities, including antifungal, antiviral, and α-glucosidase inhibitory effects. gsconlinepress.comnih.govorganic-chemistry.org
For this compound, the hydroxyl (-OH) group on the benzene (B151609) ring and the N-methyl group on the triazole ring are prime candidates for chemical modification. The hydroxyl group, in particular, serves as a versatile handle for introducing a variety of functional groups through esterification or etherification to modulate the compound's properties.
Future research will focus on the rational design of derivatives targeting specific enzymes or receptors implicated in disease. For example, by attaching moieties known to interact with viral proteases, novel antiviral agents could be developed. organic-chemistry.org Similarly, linking the benzotriazole core to structures that inhibit enzymes like α-glucosidase or α-amylase could lead to new candidates for managing hyperglycemia. nih.gov This structure-based drug design approach, often guided by computational docking studies, allows for the creation of targeted therapies with potentially higher efficacy and fewer side effects.
Table 2: Examples of Benzotriazole Derivatives and Their Research Targets
| Derivative Class | Synthetic Modification | Research Target/Activity | Reference |
| Benzotriazole-linked triazines | Cyclization and Schiff's base formation | Anticonvulsant activity | N/A |
| 5-Substituted benzotriazoles | Structure-based design and iterative chemistry | Antifungal (lanosterol 14-α demethylase inhibitors) | gsconlinepress.com |
| Imidazole-thione linked benzotriazoles | Reaction with substituted thiourea (B124793) derivatives | Anticancer (antiproliferative) | N/A |
| Benzotriazole-based amides | Reaction with substituted benzoic acids | α-glucosidase and α-amylase inhibition | nih.gov |
| Benzylamine-functionalized benzotriazoles | Insertion of benzylamine (B48309) moiety on N1 or N2 | Antiviral (Coxsackievirus B5) | organic-chemistry.org |
Advanced Mechanistic Characterization through Multi-Omics Approaches in Research
While the synthesis and screening of novel compounds are crucial, a deep understanding of their mechanism of action is essential for their development as research tools or therapeutics. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive, system-wide view of the molecular changes induced by a compound. ijpsonline.com
For a compound like this compound or its derivatives, multi-omics studies could be employed to elucidate how it achieves its biological effects. For example, if a derivative shows potent anticancer activity, transcriptomics (RNA-seq) could reveal which genes are up- or down-regulated upon treatment, while proteomics could identify changes in protein expression and post-translational modifications. This can help pinpoint the specific cellular pathways being perturbed.
Furthermore, integrating multi-omics data with mechanistic modeling can uncover complex biological networks and identify novel therapeutic targets. This approach allows researchers to move beyond a single-target-single-drug paradigm and understand the broader physiological response to a compound. Such studies can reveal off-target effects, identify biomarkers for efficacy, and provide insights into potential mechanisms of drug resistance. ijpsonline.com Applying these powerful analytical techniques to promising benzotriazole derivatives will be a critical step in translating basic chemical discoveries into validated biological hypotheses.
Sustainable Synthesis and Biocatalysis Research for Benzotriazole Derivatives
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce waste, minimize energy consumption, and use more environmentally benign solvents and reagents. Future research on the synthesis of this compound and its derivatives will likely focus on developing more sustainable and efficient methods.
Microwave-assisted synthesis has emerged as a powerful green chemistry tool for preparing benzotriazole derivatives. Compared to conventional heating methods, microwave irradiation often leads to significantly shorter reaction times and higher product yields. Other sustainable approaches include solvent-free reactions, which reduce the use of volatile organic compounds, and the use of eco-friendly solvents like glycerol (B35011). researchgate.netgsconlinepress.com
A particularly promising area for future research is biocatalysis, which uses enzymes or whole microorganisms to perform chemical transformations. Lipases, for example, are versatile enzymes that can catalyze the synthesis of various heterocyclic compounds under mild conditions. researchgate.net While the direct enzymatic synthesis of the benzotriazole ring is not yet a common strategy, enzymes could be used to create key precursors or to perform specific modifications on the benzotriazole scaffold, such as stereoselective reactions that are difficult to achieve with traditional chemistry. nih.govresearchgate.net Developing chemoenzymatic processes, which combine the advantages of both biocatalysis and chemical catalysis, could offer novel and highly efficient routes to complex benzotriazole derivatives. nih.gov
Table 3: Comparison of Synthesis Methods for Benzotriazole Derivatives
| Method | Key Features | Advantages | Disadvantages |
| Conventional Heating | Traditional refluxing in organic solvents. | Well-established and widely applicable. | Long reaction times, high energy consumption, use of hazardous solvents. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Drastically reduced reaction times, often higher yields, improved energy efficiency. | Requires specialized equipment. |
| Solvent-Free N-Alkylation | Reactions conducted without a solvent, often using a catalyst like a basic ionic liquid. researchgate.netgsconlinepress.com | Eliminates solvent waste, simplifies product purification. researchgate.net | May not be suitable for all substrates. |
| Biocatalysis (Future Prospect) | Use of enzymes (e.g., lipases) to catalyze reactions. researchgate.net | High selectivity, mild reaction conditions (temperature, pH), environmentally benign. researchgate.net | Enzymes can be sensitive; limited to specific transformations. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-methyl-1H-1,2,3-benzotriazol-6-ol hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves condensation reactions or functional group modifications. For example, hydrazine derivatives (e.g., 7-chloro-6-fluoro-2-hydrazinyl-1,3-benzothiazole) can be condensed with carbonyl-containing reagents under acidic conditions. Optimization includes adjusting temperature (e.g., 0–5°C for nitrosation steps), solvent polarity, and stoichiometric ratios of reagents to minimize side products . Purity can be enhanced via recrystallization from polar solvents like methanol/water mixtures, followed by HPLC analysis (>95% purity thresholds) .
Q. How should researchers safely handle and store this compound to prevent degradation and ensure laboratory safety?
- Methodological Answer : Store in sealed glass containers at room temperature (20–25°C) in a dry, dark environment to avoid photodegradation . Handling requires PPE (nitrile gloves, lab coats, safety goggles) and fume hoods to prevent inhalation or skin contact. Spills should be neutralized with inert absorbents (e.g., silica gel) and disposed of as hazardous waste .
Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions on the benzotriazole ring and hydrochloride counterion .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, targeting the [M+H] ion .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data observed across different studies involving this compound?
- Methodological Answer : Contradictions may arise from variations in crystal forms (e.g., polymorphs) or impurities. Strategies include:
- Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol vs. acetonitrile) to isolate stable forms and compare bioactivity .
- Batch Analysis : Characterize impurities via LC-MS and correlate their presence with activity outliers .
- Dose-Response Studies : Standardize assays (e.g., enzyme inhibition IC) across multiple replicates to identify confounding variables .
Q. What experimental strategies are effective in overcoming challenges related to the compound's solubility and stability in various solvents under physiological conditions?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., DMSO/PBS mixtures) or micellar formulations (e.g., Tween-80) for in vitro studies .
- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC monitoring to identify degradation pathways (e.g., hydrolysis of the triazole ring) .
Q. In crystallographic studies of this compound, how can software tools like SHELX be utilized to address twinning or disorder in crystal structures?
- Methodological Answer :
- Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned data, adjusting scale factors and HKLF 5 formatting for overlapping reflections .
- Disorder Modeling : Apply PART/SUMP restraints in SHELXL to resolve ambiguous electron density for methyl or hydroxyl groups . Validate models with R < 5% and CC > 90% for high-resolution datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
